molecular formula C22H16ClN3O2S B11213852 N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No.: B11213852
M. Wt: 421.9 g/mol
InChI Key: FFEAWJRJEVSEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a quinazolinone derivative characterized by a benzamide core linked to a 4-chlorophenylmethyl group and a 2-sulfanylidene-substituted quinazolin-4-one moiety. The 4-chlorophenyl substituent contributes to lipophilicity, which may influence membrane permeability and target binding. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinazolinones in kinase inhibition, antimicrobial activity, and anticancer research .

Properties

Molecular Formula

C22H16ClN3O2S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C22H16ClN3O2S/c23-16-10-8-14(9-11-16)13-24-20(27)15-4-3-5-17(12-15)26-21(28)18-6-1-2-7-19(18)25-22(26)29/h1-12H,13H2,(H,24,27)(H,25,29)

InChI Key

FFEAWJRJEVSEBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide typically involves multiple steps. One common route includes the condensation of 4-chlorobenzylamine with 2-mercapto-3-phenylquinazolin-4(3H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound might involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, potentially involving catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Chloro-N-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]benzamide

  • Structural Differences: The quinazolinone ring here is substituted with a 3,4,5-trimethoxyphenyl group at position 2 instead of the sulfanylidene group. The benzamide moiety retains a 3-chloro substituent but lacks the 4-chlorophenylmethyl group .
  • Absence of the sulfanylidene group may limit thiol-mediated binding mechanisms. The chloro substituent on the benzamide may contribute to similar lipophilicity but with differing metabolic stability.

N-[(4-Chlorophenyl)methyl]-2-[4-oxo-3-(3-propan-2-yloxypropyl)quinazolin-2-yl]sulfanylacetamide

  • Structural Differences: This compound features a sulfanylacetamide group at position 2 of the quinazolinone, with a propan-2-yloxypropyl substituent at position 3. The 4-chlorophenylmethyl group is retained but linked via an acetamide chain .
  • Functional Implications: The propan-2-yloxypropyl group introduces ether functionality, improving solubility in polar solvents. The acetamide linkage could alter pharmacokinetics, such as bioavailability or enzymatic degradation.

2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

  • Structural Differences: The quinazolinone ring is substituted with a 4-chlorophenyl group at position 3, and the acetamide chain terminates in a 4-sulfamoylphenyl group .
  • The 4-chlorophenyl group at position 3 may direct the compound to different biological targets compared to the target compound’s substitution pattern. Enhanced polarity from the sulfamoyl group could reduce blood-brain barrier penetration but improve renal excretion.

3-(4-Methoxyphenyl)-4-oxidanylidene-N-(phenylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

  • Structural Differences: A 4-methoxyphenyl group replaces the 4-chlorophenylmethyl group, and the quinazolinone has a sulfanylidene group at position 2 .
  • Functional Implications :
    • The methoxy group’s electron-donating nature may alter electronic properties, affecting binding to redox-sensitive targets.
    • The phenylmethyl group (benzyl) instead of 4-chlorophenylmethyl could reduce lipophilicity and influence tissue distribution.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 2-sulfanylidene, 4-chlorophenylmethyl ~443.9 (estimated) High lipophilicity; potential thiol-mediated binding
3-Chloro-N-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]benzamide 3,4,5-trimethoxyphenyl ~495.9 Enhanced π-π stacking; reduced solubility
N-[(4-Chlorophenyl)methyl]-2-[4-oxo-3-(3-propan-2-yloxypropyl)quinazolin-2-yl]sulfanylacetamide Propan-2-yloxypropyl, sulfanylacetamide ~517.0 Improved solubility; altered pharmacokinetics
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-sulfamoylphenyl ~487.9 High polarity; potential renal excretion
3-(4-Methoxyphenyl)-4-oxidanylidene-N-(phenylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide 4-methoxyphenyl, benzyl ~435.5 Moderate lipophilicity; electron-donating effects

Biological Activity

N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H15ClN4O2S
  • Molecular Weight : 372.85 g/mol

This compound features a quinazoline core, which is known for its diverse biological activities, including anticancer and antibacterial properties.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, studies have shown that derivatives of quinazoline demonstrate effectiveness against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values indicative of strong inhibition .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been evaluated. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical targets in treating various diseases, including infections and neurodegenerative disorders .

EnzymeInhibition Activity
UreaseStrong
AcetylcholinesteraseModerate to Strong

Anticancer Activity

The quinazoline derivatives have been studied for their anticancer properties. The mechanism of action often involves the inhibition of specific pathways critical for cancer cell proliferation. For example, some compounds have been reported to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival .

Hypoglycemic Activity

Additionally, compounds similar to this compound have shown hypoglycemic effects in various studies. This activity is particularly relevant for the management of diabetes mellitus .

Study 1: Antibacterial Screening

In a study conducted by Aziz-ur-Rehman et al., a series of quinazoline derivatives were synthesized and screened for antibacterial activity. The results indicated that certain compounds exhibited significant inhibition against Salmonella typhi and Bacillus subtilis, suggesting the potential utility of these derivatives in treating bacterial infections .

Study 2: Enzyme Inhibition Assays

Another study focused on the enzyme inhibition properties of synthesized quinazoline derivatives. The results demonstrated that several compounds effectively inhibited urease, making them promising candidates for further development as therapeutic agents against urease-related diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.